molecular formula C27H24N4O4 B2923302 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207051-64-6

1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2923302
CAS No.: 1207051-64-6
M. Wt: 468.513
InChI Key: IUZKNVOBERQNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative featuring two distinct substituents: a 3-(4-methylbenzyl) group at position 3 and a 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl) moiety at position 1.

Properties

CAS No.

1207051-64-6

Molecular Formula

C27H24N4O4

Molecular Weight

468.513

IUPAC Name

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O4/c1-3-34-21-8-6-7-20(15-21)25-28-24(35-29-25)17-30-23-10-5-4-9-22(23)26(32)31(27(30)33)16-19-13-11-18(2)12-14-19/h4-15H,3,16-17H2,1-2H3

InChI Key

IUZKNVOBERQNSJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=C(C=C5)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a nucleophile.

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone.

    Final Coupling Reaction: The final step involves the coupling of the oxadiazole intermediate with the quinazoline intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of quinazoline derivatives with reduced functional groups.

Scientific Research Applications

1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

3-{[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione

  • Molecular Formula : C₁₈H₁₄N₄O₃
  • Key Features :
    • Oxadiazole ring substituted with 4-methylphenyl (electron-donating methyl group para to the oxadiazole).
    • Quinazoline-dione core lacks the 4-methylbenzyl group present in the target compound.
  • Absence of the 4-methylbenzyl substituent could reduce steric hindrance at the quinazoline N3 position, altering binding affinity to biological targets .

3-(4-Ethylphenyl)-1-((3-(4-(Methylthio)phenyl)-1,2,4-Oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

  • Molecular Formula : C₂₆H₂₂N₄O₃S
  • Key Features :
    • Oxadiazole ring substituted with 4-(methylthio)phenyl (sulfur-containing group with moderate electron-withdrawing effects).
    • Quinazoline N3 position bears a 4-ethylphenyl group (bulkier than the target compound’s 4-methylbenzyl ).
  • 4-Ethylphenyl at N3 may increase steric bulk, possibly hindering binding to compact active sites .

1-{[3-Aryl-1,2,4-Oxadiazol-5-yl]methyl}-5-Methyl-3-Phenyl-6-(5-Phenyl-1,3,4-Oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Key Features: Thienopyrimidine-dione core instead of quinazoline-dione. Dual oxadiazole substituents (1,2,4- and 1,3,4-oxadiazoles).
  • Implications: The thienopyrimidine system may confer distinct electronic properties, influencing redox activity or π-π stacking interactions. Dual oxadiazoles could enhance rigidity and metabolic stability compared to the target compound’s single oxadiazole .

Physicochemical and Bioactivity Comparison

Property Target Compound 4-Methylphenyl Analogue Methylthio Analogue
Molecular Weight ~406.4 (estimated) 334.33 470.5
Oxadiazole Substituent 3-Ethoxyphenyl 4-Methylphenyl 4-(Methylthio)phenyl
Quinazoline Substituent 4-Methylbenzyl None 4-Ethylphenyl
Electronic Effects Ethoxy (moderate electron-donating) Methyl (weak electron-donating) Methylthio (electron-withdrawing)
Lipophilicity (LogP) Higher (ethoxy increases hydrophobicity) Moderate Highest (methylthio and ethylphenyl)

Bioactivity Insights :

  • highlights that oxadiazole-containing heterocycles (e.g., thienopyrimidine-diones) exhibit antimicrobial activity, suggesting the target compound’s 3-ethoxyphenyl group may enhance activity against Gram-positive bacteria due to increased membrane penetration .
  • The absence of 4-methylbenzyl in ’s analogue may reduce target selectivity, as alkyl/aryl groups at N3 are critical for anchoring to hydrophobic enzyme pockets .

Biological Activity

The compound 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4(1H,3H)-dione, a class of compounds with notable biological activities. This article explores its biological activity, focusing on antibacterial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Quinazoline-2,4(1H,3H)-dione Derivatives

Quinazoline derivatives are recognized for their diverse biological activities, including antimicrobial and anticancer effects. The incorporation of various substituents significantly influences their pharmacological profile. The specific compound features an oxadiazole moiety and a 4-methylbenzyl group that may enhance its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline-2,4(1H,3H)-diones exhibit significant antimicrobial properties against various bacterial strains. For instance:

  • In vitro Studies : A study evaluated several quinazoline derivatives against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Compounds exhibited moderate to significant activity against strains such as Staphylococcus aureus and Escherichia coli. Among them, certain derivatives showed inhibition zones comparable to standard antibiotics like ampicillin and ciprofloxacin .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus965
Compound 15Escherichia coli1575
Compound 14aCandida albicans1180

Anticancer Activity

Quinazoline derivatives have also been studied for their anticancer potential. Research indicates that these compounds can inhibit the growth of various human tumor cell lines:

  • Cell Line Studies : Compounds derived from quinazoline-2,4(1H,3H)-dione demonstrated significant inhibition of tumor cell proliferation across multiple lines. For example, specific derivatives exhibited logGI50 values indicating potent antitumor activity .

Table 2: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineAverage logGI50
Compound 60MCF-7-6.1
Compound 65HepG2-6.13
Compound 69A549-6.44

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., -NO₂) has been shown to enhance antibacterial activity . Additionally, specific substitutions at the D1 and D3 positions on the quinazoline scaffold are critical for achieving optimal anticancer effects.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to target enzymes involved in bacterial resistance mechanisms. For instance:

  • Target Enzymes : Studies have focused on DNA gyrase and dihydrofolate reductase as potential targets for novel antibacterial agents derived from quinazoline scaffolds . These studies provide insights into the interaction dynamics between the synthesized compounds and their biological targets.

Case Studies

Several case studies highlight the effectiveness of quinazoline derivatives in clinical settings or preclinical models:

  • Antibacterial Efficacy : A series of synthesized quinazoline derivatives demonstrated superior activity against resistant strains of bacteria compared to traditional antibiotics.
  • Cancer Treatment Models : In vitro models showed that specific quinazoline derivatives could induce apoptosis in cancer cells through various mechanisms, including inhibition of cell cycle progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.